

Structural Analysis of N-(2-Bromoethyl)quinuclidinium Bromide: A Technical Guide

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Compound of Interest

Compound Name: *N-(2-Bromoethyl)quinuclidinium, Bromide*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of N-(2-Bromoethyl)quinuclidinium bromide (CAS No: 104304-10-1; Molecular Formula: $C_9H_{17}Br_2N$)^[1] ^[2]. As a quaternary ammonium compound featuring a rigid quinuclidinium core, this molecule holds potential as a synthetic intermediate in drug discovery and materials science^[3]. This document outlines the expected structural characteristics, detailed experimental protocols for its synthesis and characterization, and potential degradation pathways. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this guide compiles data from analogous structures to present a robust analytical framework.

Introduction

N-(2-Bromoethyl)quinuclidinium bromide is a quaternary ammonium salt formed by the reaction of quinuclidine with 1,2-dibromoethane. The rigid bicyclic structure of the quinuclidinium moiety imparts specific steric and electronic properties, while the bromoethyl group serves as a reactive handle for further functionalization^[3]. Understanding the precise three-dimensional structure and spectroscopic fingerprint of this molecule is crucial for its application in targeted

synthesis and for predicting its stability and reactivity. This guide details the necessary analytical techniques for a thorough structural elucidation.

Molecular Structure and Properties

The structural integrity of N-(2-Bromoethyl)quinuclidinium bromide is defined by the covalent and ionic bonds forming the quinuclidinium cation and its bromide counter-ion. A complete structural analysis would involve X-ray crystallography, spectroscopic methods, and mass spectrometry.

Crystallographic Data

While a crystal structure for N-(2-Bromoethyl)quinuclidinium bromide has not been deposited in the public domain, data from analogous quinuclidinium salts and related bromo-compounds can provide expected values for bond lengths and angles^{[4][5]}. The following table summarizes typical crystallographic parameters that would be determined.

Parameter	Expected Value / System	Description
Crystal System	Monoclinic or Orthorhombic	Based on similarly sized organic salts[4][5].
Space Group	Centrosymmetric (e.g., P2 ₁ /c) or Non-centrosymmetric	Dependent on packing and hydrogen bonding interactions.
a (Å)	9 - 14 Å	Unit cell dimension along the x-axis. Data from related structures[4].
b (Å)	6 - 14 Å	Unit cell dimension along the y-axis. Data from related structures[4].
c (Å)	6 - 13 Å	Unit cell dimension along the z-axis. Data from related structures[4].
α, β, γ (°)	α = γ = 90°, β ≠ 90° (Monoclinic) or α=β=γ=90° (Orthorhombic)	Angles of the unit cell.
Volume (Å ³)	~1000 - 2400 Å ³	The volume of the unit cell. Data from related structures[4].
Z	2, 4, or 8	The number of molecules per unit cell.
C-N ⁺ -C bond angle (°)	~109.5°	Expected tetrahedral geometry around the quaternized nitrogen.
C-C-Br bond angle (°)	~109.5°	Standard sp ³ hybridized carbon geometry.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the molecular structure, particularly in the absence of crystallographic data.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinuclidinium cage and the ethyl chain. Protons closer to the quaternary nitrogen and the bromine atom will be deshielded and appear at a higher chemical shift (downfield).
- ^{13}C NMR: The carbon NMR spectrum will show unique resonances for each carbon environment. The carbons attached to the nitrogen and bromine atoms are expected to be the most downfield.

Table 2: Predicted NMR Spectroscopic Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale / Comparison
^1H	3.5 - 4.0	Triplet	$-\text{CH}_2\text{-Br}$	Deshielded by the adjacent bromine atom. Similar to the $-\text{CH}_2\text{Br}$ signal in $\text{N,N-Bis}(2\text{-bromoethyl})\text{anilin e}$ (δ 3.47 ppm) [4].
^1H	3.8 - 4.3	Triplet	$-\text{N}^+ \text{-CH}_2\text{-}$	Deshielded by the adjacent quaternary nitrogen. Analogous to the $-\text{CH}_2\text{N}$ signal in $\text{N,N-Bis}(2\text{-bromoethyl})\text{anilin e}$ (δ 3.79 ppm) [4].
^1H	3.2 - 3.6	Multiplet	Quinuclidinium C2,C6-H	Protons on carbons adjacent to the bridgehead nitrogen.
^1H	2.0 - 2.4	Multiplet	Quinuclidinium C3,C5,C7-H	Protons on the ethylene bridges of the cage.
^1H	2.2 - 2.6	Multiplet	Quinuclidinium C4-H	Proton on the bridgehead carbon opposite the nitrogen.

¹³ C	25 - 30	Singlet	-CH ₂ -Br	Carbon attached to bromine. In N,N-Bis(2-bromoethyl)anilin e, this signal is at δ 27.95 ppm[4].
¹³ C	55 - 60	Singlet	-N ⁺ -CH ₂ -	Carbon attached to the quaternary nitrogen. In N,N-Bis(2-bromoethyl)anilin e, the -CH ₂ N signal is at δ 53.47 ppm[4].
¹³ C	50 - 55	Singlet	Quinuclidinium C2,C6	Carbons adjacent to the bridgehead nitrogen.
¹³ C	25 - 30	Singlet	Quinuclidinium C3,C5,C7	Carbons on the ethylene bridges.
¹³ C	20 - 25	Singlet	Quinuclidinium C4	Bridgehead carbon opposite the nitrogen.

The IR spectrum will show characteristic vibrations for the C-H and C-N bonds. The presence of the C-Br bond is often observed in the fingerprint region.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Notes
2800-3000	Medium	C-H stretch (aliphatic)	Characteristic of the sp ³ C-H bonds in the quinuclidinium cage and ethyl group[6].
1440-1480	Medium	C-H bend (methylene)	Scissoring and bending vibrations of the CH ₂ groups[6].
950-1150	Strong	C-N ⁺ stretch	Vibrations associated with the quaternary ammonium group.
550-700	Medium	C-Br stretch	The carbon-bromine stretching frequency is typically found in this region of the infrared spectrum[6].

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. For this ionic compound, Electrospray Ionization (ESI) would be the preferred method.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z (amu)	Ion	Notes
218.08 / 220.08	$[\text{C}_9\text{H}_{17}\text{BrN}]^+$	The isotopic pattern of bromine (^{79}Br and ^{81}Br in ~1:1 ratio) would result in two peaks of nearly equal intensity separated by 2 Da for the cation[7]. This would be the parent ion peak in positive ion mode.
299.05	$\text{C}_9\text{H}_{17}\text{Br}_2\text{N}$ (Molecular Weight)	This represents the neutral formula weight of the entire salt[1][2].
138.13	$[\text{C}_9\text{H}_{17}\text{N} - \text{H}]^+$	A potential fragment resulting from the loss of the bromoethyl group.

Experimental Protocols

Detailed methodologies are provided below for the synthesis and structural characterization of N-(2-Bromoethyl)quinuclidinium bromide.

Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide

This protocol describes the quaternization of quinuclidine.

- Materials: Quinuclidine, 1,2-dibromoethane, Acetonitrile (anhydrous).
- Procedure:
 - Dissolve quinuclidine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add 1,2-dibromoethane (1.2 equivalents) dropwise to the stirred solution at room temperature.

3. Stir the reaction mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates product formation.
4. Collect the precipitate by vacuum filtration.
5. Wash the solid product with cold diethyl ether to remove unreacted starting materials.
6. Dry the product under vacuum to yield N-(2-Bromoethyl)quinuclidinium bromide as a white solid.
7. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification if necessary.

Single-Crystal X-ray Diffraction

- Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a solvent such as ethanol or methanol, or by vapor diffusion of an anti-solvent like diethyl ether into the solution.
- Data Collection:
 1. Mount a suitable crystal on a goniometer head.
 2. Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
 3. Use a diffractometer equipped with a Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation source.
 4. Collect a series of diffraction images by rotating the crystal through a range of angles.
- Structure Solution and Refinement:
 1. Integrate the diffraction spots and correct for experimental factors (e.g., Lorentz and polarization effects).
 2. Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.

3. Refine the atomic positions and thermal parameters using full-matrix least-squares refinement until the model converges.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition:
 1. Acquire ¹H NMR spectra on a 300-500 MHz spectrometer.
 2. Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 75-125 MHz.
 3. Additional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, analyze the solid using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands and compare them to known correlation tables.

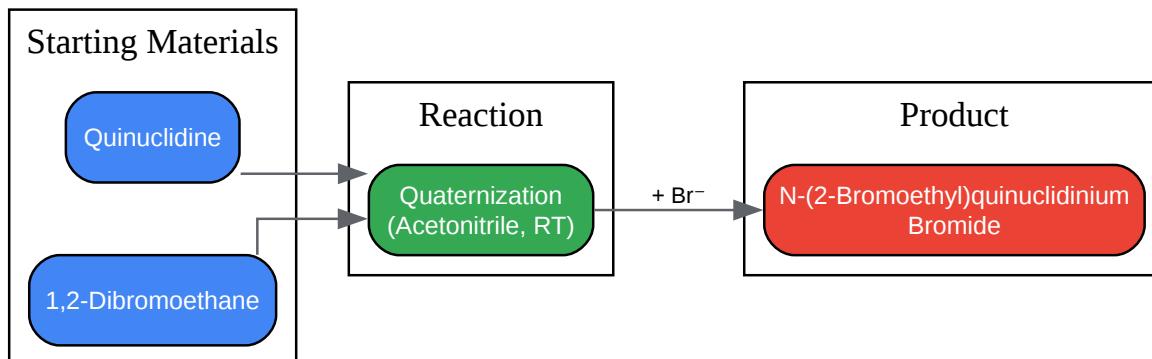
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

- Data Acquisition:
 1. Infuse the sample solution into an ESI source.
 2. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
 3. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
- Data Analysis: Analyze the resulting spectrum for the parent ion and characteristic fragment ions, paying close attention to the isotopic pattern of bromine.

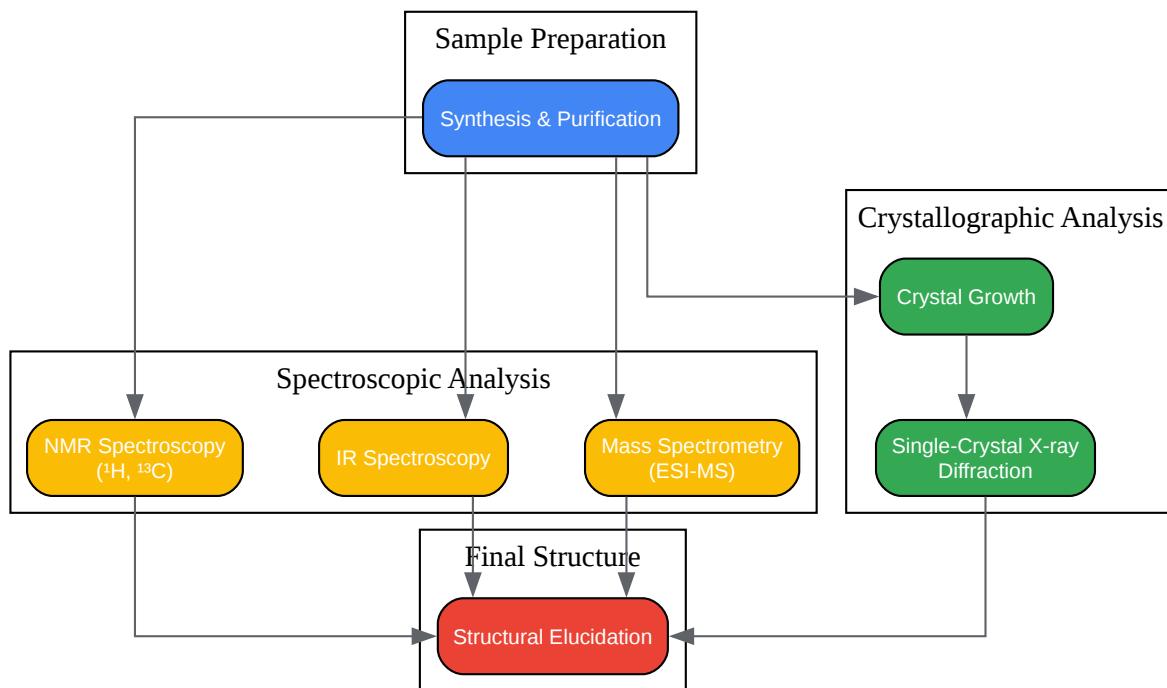
Structural Relationships and Workflows

Visualizing the synthesis, analytical workflow, and potential reactivity provides a clearer understanding of the compound's chemical nature.



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Caption: Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide.



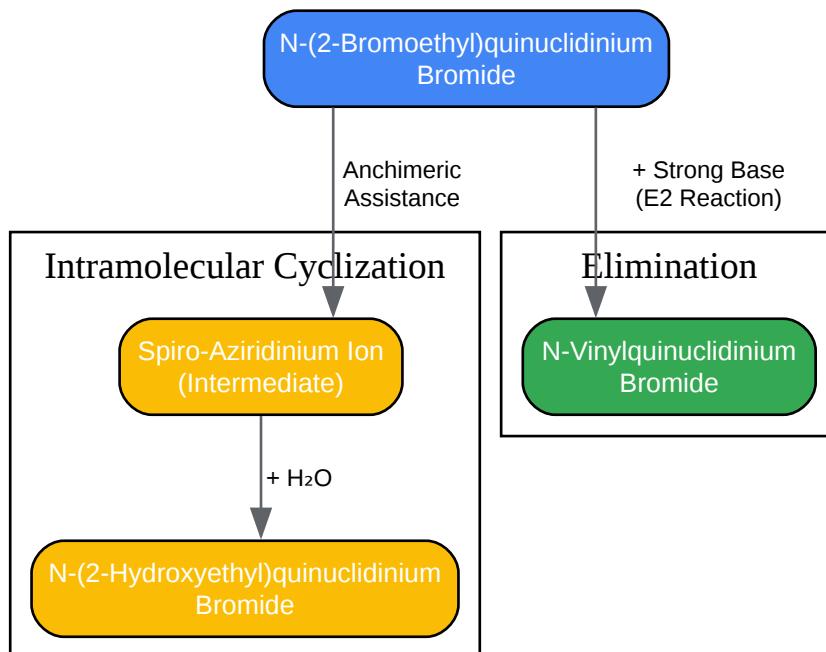
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Caption: Experimental workflow for structural analysis.

Stability and Degradation

N-(2-Bromoethyl)quinuclidinium bromide is susceptible to degradation, primarily through two pathways[3].

- **Intramolecular Cyclization:** The quinuclidinium nitrogen can act as a neighboring group, displacing the bromide to form a highly reactive spiro-aziridinium ion intermediate. This intermediate is readily attacked by nucleophiles like water, leading to the formation of N-(2-hydroxyethyl)quinuclidinium bromide[3].
- **Elimination (E2 Pathway):** In the presence of a strong base, a bimolecular elimination reaction can occur, leading to the formation of N-vinylquinuclidinium bromide[3].



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Caption: Potential degradation pathways.

Conclusion

This technical guide provides a foundational framework for the comprehensive structural analysis of N-(2-Bromoethyl)quinuclidinium bromide. By employing the detailed experimental protocols for synthesis, spectroscopy, and crystallography outlined herein, researchers can fully characterize this and related molecules. The predictive data and workflows serve as a valuable resource for scientists in organic synthesis and drug development, enabling a deeper understanding of the structure-property relationships of quinuclidinium-based compounds.

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